molecular formula C13H21N3O3S2 B11013557 [2-Methyl-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

[2-Methyl-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B11013557
M. Wt: 331.5 g/mol
InChI Key: IRXAHWQAKCLLGP-UHFFFAOYSA-N
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Description

[2-Methyl-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a piperazine ring, and a methanone group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable α-haloketone with a thiourea derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the thiazole intermediate with a piperazine derivative in the presence of a suitable base.

    Attachment of the Methanone Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-Methyl-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It is studied for its interactions with various biological targets, including enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory, antimicrobial, and anticancer properties. Clinical trials and preclinical studies are conducted to evaluate its efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [2-Methyl-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    [2-Methyl-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone: Unique due to its specific combination of thiazole and piperazine rings.

    [2-Methyl-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]ethanone: Similar structure but with an ethanone group instead of a methanone group.

    [2-Methyl-5-(propan-2-yl)-1,3-thiazol-4-yl][4-(methylsulfonyl)piperazin-1-yl]propanone: Similar structure but with a propanone group instead of a methanone group.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H21N3O3S2

Molecular Weight

331.5 g/mol

IUPAC Name

(2-methyl-5-propan-2-yl-1,3-thiazol-4-yl)-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H21N3O3S2/c1-9(2)12-11(14-10(3)20-12)13(17)15-5-7-16(8-6-15)21(4,18)19/h9H,5-8H2,1-4H3

InChI Key

IRXAHWQAKCLLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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